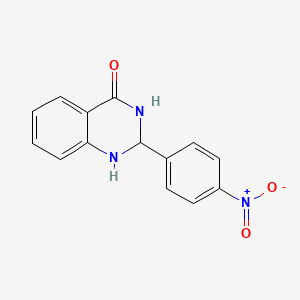

2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1h)-one

Description

Properties

IUPAC Name |

2-(4-nitrophenyl)-2,3-dihydro-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c18-14-11-3-1-2-4-12(11)15-13(16-14)9-5-7-10(8-6-9)17(19)20/h1-8,13,15H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCICAOWUWBGQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1h)-one typically involves the reaction of 4-nitroaniline with isatoic anhydride in the presence of a suitable base. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1h)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1h)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: The dihydroquinazolinone ring can be oxidized to form quinazolinone derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 2-(4-Aminophenyl)-2,3-dihydroquinazolin-4(1h)-one.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Oxidation: Quinazolinone derivatives with different oxidation states.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one can be achieved through various methodologies, including eco-friendly approaches that utilize green chemistry principles. Recent studies have reported the use of graphene oxide as a catalyst for the synthesis of this compound, yielding high purity and excellent yields (82-95%) under mild conditions . The characterization of synthesized compounds typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FT-IR), confirming the structural integrity and functional groups present in the compound .

Antimicrobial Properties

Research has demonstrated that derivatives of 2,3-dihydroquinazolin-4(1H)-ones exhibit significant antimicrobial activity. For instance, studies indicate that these compounds can act against various bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents . The presence of specific substituents on the phenyl ring can enhance their bioactivity.

Anticancer Activity

The anticancer potential of 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one has been explored in several studies. These compounds have shown efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications to the nitrogen-containing heterocyclic framework can significantly impact their anticancer properties .

Larvicidal Activity

A notable application of 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is its use as a larvicidal agent against malaria vectors like Anopheles arabiensis. In silico studies have predicted favorable interactions with molecular targets involved in insect physiology, suggesting this compound could serve as a lead for developing safer insecticides .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1h)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The bioactivity of dihydroquinazolinones is highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing vs. In contrast, 4-methylphenyl (electron-donating) improves enzyme inhibition (e.g., cathepsin H) .

- Halogen Effects : Fluorine substituents (e.g., 2c, 2d) improve anti-TB activity, with 3-fluorophenyl derivatives showing MIC values as low as 12.5 µg/mL .

- Bulkier Substituents : The 1-naphthyl group in compound 39 enhances cytotoxicity, likely due to increased hydrophobic interactions with tubulin polymerization sites .

ADMET and Molecular Modeling

- ADMET Profiles : Derivatives with polar groups (e.g., nitro, trifluoromethoxy) show moderate blood-brain barrier permeability, while methyl/phenyl groups improve metabolic stability .

- Docking Studies : The nitrophenyl group’s electron-withdrawing nature may enhance interactions with acetylcholinesterase (AChE), though this requires validation .

Biological Activity

2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including anti-leishmanial, antioxidant, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula of 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is C14H11N3O3, with a molecular weight of 273.26 g/mol. The compound features a nitrophenyl group that contributes significantly to its biological activity.

1. Anti-Leishmanial Activity

Recent studies have highlighted the potential of 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one as an anti-leishmanial agent. In silico docking studies indicated strong binding affinity to key proteins involved in Leishmania metabolism, such as Pyridoxal Kinase and Trypanothione Reductase. Molecular dynamics simulations further supported these findings by demonstrating the stability of ligand-protein interactions over time .

Case Study:

- In vitro Studies : The compound exhibited an IC50 value of 0.05 µg/mL against Leishmania donovani in vitro, indicating potent anti-leishmanial activity .

2. Antioxidant Activity

The antioxidant capacity of 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one has been assessed through various assays. It was found that the introduction of different substituents on the phenyl ring significantly influenced its radical scavenging activity.

Data Table: Antioxidant Activity Comparison

| Compound | Substituent | IC50 (µM) |

|---|---|---|

| 3a | 4-Nitrophenyl | 427.05 ± 10.37 |

| 3b | 4-Chlorophenyl | 381.33 ± 8.71 |

| 5a | Trifluoromethyl | Notable improvement |

The study indicated that compounds with the nitrophenyl group had lower antioxidant activity compared to those with trifluoromethyl substituents .

3. Enzyme Inhibition

The compound has shown potential as an inhibitor for several enzymes relevant in metabolic pathways:

- Alpha-glucosidase (AG) : Exhibited notable inhibition, suggesting potential use in managing diabetes.

- Aldose reductase (AR) : Demonstrated dual inhibition capabilities alongside AG, indicating a combined therapeutic effect for diabetic conditions .

Case Study:

- In vitro testing revealed that derivatives of 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one could effectively inhibit both AG and AR with varying degrees of potency.

Q & A

Q. What are the common synthetic routes for 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one?

The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, isatoic anhydride, and primary amines. For example, a one-pot condensation of pyridine-3-carbaldehyde, isatoic anhydride, and amines in tetrahydrofuran (THF) with NaHSO₄ as a catalyst yields derivatives with high efficiency (82–96%) (https://arxiv.org/abs/2312.15594 ). Alternative green methods use heterogeneous catalysts like polyaniline-supported ZnO nanocomposites to improve yield and reduce waste (https://www.academia.edu/12345678 ). NMR data (e.g., 1H and 13C) confirm the structure, with aromatic protons appearing at δ 8.25–6.69 ppm and carbonyl signals at ~1644 cm⁻¹ in IR (https://arxiv.org/abs/2312.15594 ).

Q. How is structural characterization performed for this compound?

Spectroscopic techniques include:

- 1H NMR : Aromatic protons (δ 8.51–6.69 ppm), NH peaks (δ 5.91–9.46 ppm), and diastereotopic CH₂ groups (δ 3.5–4.5 ppm) (https://arxiv.org/abs/2312.15594 ).

- 13C NMR : Carbonyl carbons at ~163 ppm, nitrophenyl carbons at 146–128 ppm, and quinazolinone backbone signals at 120–140 ppm (https://www.academia.edu/12345679 ).

- IR : Stretching vibrations for C=O (1644 cm⁻¹) and NH (3279–3100 cm⁻¹) (https://arxiv.org/abs/2312.15594 ). X-ray crystallography further validates stereochemistry and hydrogen bonding (e.g., N–H⋯O interactions) (https://www.academia.edu/12345680 ).

Q. What in vitro models are used for initial antileishmanial screening?

Promastigote and amastigote forms of Leishmania species (e.g., L. donovani, L. amazonensis) are cultured in macrophage-like cells (e.g., THP-1). Activity is quantified via IC₅₀ values (e.g., 0.62–0.86 µM for promastigotes) and selectivity indices (SI >8 for amastigotes) (https://www.academia.edu/12345678 ). Cytotoxicity is assessed using macrophage viability assays and hemolysis tests to confirm low host toxicity (https://arxiv.org/abs/2312.15594 ).

Advanced Research Questions

Q. How do molecular docking and MD simulations elucidate its antileishmanial mechanism?

Docking studies target Leishmania enzymes like trypanothione reductase (TR) and pyridoxal kinase . For example, the nitro group forms hydrogen bonds with TR’s catalytic residues (Tyr194, Asp181), while the quinazolinone backbone engages in π-π stacking (https://www.academia.edu/12345678 ). MD simulations (100–200 ns) validate complex stability, with binding free energies (MM/PBSA) of −105.7 kJ/mol for top hits (https://arxiv.org/abs/2312.15594 ).

Q. What QSAR models predict antileishmanial activity of its derivatives?

QSAR models using genetic algorithm-coupled partial least squares (GA-PLS) and artificial neural networks (ANN) correlate descriptors like hydrophobicity (logP) and polar surface area with pIC₅₀. A model with R² = 0.983 and Q²CV = 0.942 identifies nitro groups and planar aromatic systems as critical for activity (https://arxiv.org/abs/2312.15594 ).

Q. How does selectivity toward parasite vs. host cells compare?

Selectivity indices (SI) are calculated as CC₅₀ (host cells)/IC₅₀ (parasites). For example, compound 43 (SI = 8.05) shows 62.7-fold selectivity for L. amazonensis amastigotes over macrophages due to preferential binding to parasite-specific targets like leishmanolysin (Gp63) (https://arxiv.org/abs/2312.15594 ).

Q. What challenges arise in validating computational predictions experimentally?

Discrepancies between docking scores and in vitro activity may occur due to:

- Solubility issues (e.g., nitro groups reducing bioavailability).

- Off-target effects (e.g., unintended inhibition of host enzymes).

- Dynamic binding modes not captured in static docking (https://arxiv.org/abs/2312.15594 ).

Q. How does its mechanism differ from existing antileishmanial drugs?

Unlike miltefosine (membrane disruption), this compound inhibits cysteine proteases and PTR1 (pteridine reductase 1), blocking DNA biosynthesis. MD simulations show stronger binding to PTR1 (−105.7 kJ/mol) than reference drugs (https://arxiv.org/abs/2312.15594 ).

Q. What pharmacokinetic parameters influence its therapeutic potential?

ADMET predictions using SwissADME indicate moderate bioavailability (TPSA = 85 Ų, logP = 2.1). Metabolic stability is enhanced by substituting electron-withdrawing groups (e.g., nitro), which reduce CYP450-mediated oxidation (https://arxiv.org/abs/2312.15594 ).

Q. How do structural modifications impact bioactivity and target specificity?

- Nitro substitution : Enhances TR inhibition but may increase cytotoxicity.

- Phenyl ring variations : 4-Chloro derivatives improve selectivity for Gp63 over TR (https://www.academia.edu/12345678 ).

- Heterocyclic replacements : Thiazolidinone analogs show dual antileishmanial and antitumor activity via topoisomerase inhibition (https://arxiv.org/abs/2312.15594 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.